tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate
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Overview
Description
tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate: is a chemical compound that belongs to the class of bicyclic carbamates. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which imparts specific chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate typically involves the following steps:
Chemical Reactions Analysis
tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate moiety can act as a protecting group in synthetic chemistry . The bicyclo[2.1.1]hexane structure provides rigidity and stability to the compound, making it suitable for various applications .
Comparison with Similar Compounds
tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate can be compared with other similar compounds such as:
- tert-Butyl (4-Aminobicyclo[2.1.1]hexan-1-yl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-(hydroxymethyl)-1-bicyclo[2.1.1]hexanyl)carbamate
These compounds share the bicyclo[2.1.1]hexane core but differ in their functional groups, which imparts different chemical and physical properties. The presence of the cyano group in this compound makes it unique and suitable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(2,3)16-9(15)14-12-5-4-11(6-12,7-12)8-13/h4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQXGYGZCDMCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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